molecular formula C20H20N6O2 B12162956 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12162956
M. Wt: 376.4 g/mol
InChI Key: OZYDIJCDYSFOFP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The tetrazole moiety can be introduced through a cycloaddition reaction involving an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the Fischer indole synthesis to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its combination of indole and tetrazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)16-8-6-15(7-9-16)20(27)21-18-4-3-5-19-17(18)10-11-25(19)12-13-28-2/h3-11H,12-13H2,1-2H3,(H,21,27)

InChI Key

OZYDIJCDYSFOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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